molecular formula C13H17NO3 B2736078 phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate CAS No. 1216790-90-7

phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate

Cat. No.: B2736078
CAS No.: 1216790-90-7
M. Wt: 235.283
InChI Key: VEKPTBMMWOMUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and organic synthesis. This particular compound features a phenyl group attached to a carbamate moiety, which is further linked to a cyclopentyl ring with a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with (1-hydroxycyclopentyl)methanol. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance neurotransmission. The compound may also undergo metabolic conversion to release active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl carbamate
  • Methyl N-phenyl carbamate
  • Ethyl N-phenyl carbamate

Comparison

phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate is unique due to the presence of the cyclopentyl ring with a hydroxyl group, which imparts distinct chemical and biological properties. Compared to other phenyl carbamates, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12(17-11-6-2-1-3-7-11)14-10-13(16)8-4-5-9-13/h1-3,6-7,16H,4-5,8-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKPTBMMWOMUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)OC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.